molecular formula C19H14N2O4S2 B2712286 (Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 303792-63-4

(Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No. B2712286
M. Wt: 398.45
InChI Key: GWKLTKLITCXIIU-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid, also known as BZTAA, is a compound that has been widely studied for its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the areas of cancer treatment and drug development.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazolidinone derivatives involves various starting materials, including benzoic acids and different aldehydes, to produce compounds with potential biological activities. These compounds are characterized using techniques such as IR, 1H-NMR, 13C-NMR, and MS, ensuring their structural integrity and purity. Such methodologies provide a foundation for the development of novel compounds with enhanced biological activities (Devi, Shahnaz, & Prasad, 2022).

Antimicrobial Activity

Thiazolidinone derivatives have been tested for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal activity. The results revealed excellent activity against a panel of microorganisms, highlighting the potential of these compounds as antimicrobial agents. The studies involved the use of bioassay techniques to investigate the compounds' effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Hosamani & Shingalapur, 2011).

Anti-inflammatory Activity

Research into the anti-inflammatory potential of 4-thiazolidinone derivatives has identified compounds demonstrating significant activity in vivo. These compounds have been studied for their effects on non-steroidal anti-inflammatory drug (NSAID) models, showing promising results in reducing inflammation. The synthesis approach involves structural modifications of basic heterocycles to enhance anti-inflammatory properties, with some derivatives showing activity comparable to classic NSAIDs like Diclofenac (Golota et al., 2015).

Anticancer Activity

Several thiazolidinone derivatives have undergone antitumor screening, revealing potential anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers. The studies focus on the synthesis of compounds that undergo Knoevenagel condensation to produce 5-arylidene derivatives, which are then evaluated for their anticancer efficacy. Some compounds have been identified as promising candidates due to their selective activity against cancer cells (Havrylyuk et al., 2010).

properties

IUPAC Name

3-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S2/c22-16(20-14-8-4-7-13(10-14)18(24)25)11-21-17(23)15(27-19(21)26)9-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,22)(H,24,25)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLTKLITCXIIU-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

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